Cas no 932-16-1 (2-Acetyl-1-methylpyrrole)

2-Acetyl-1-methylpyrrole structure
2-Acetyl-1-methylpyrrole structure
Nombre del producto:2-Acetyl-1-methylpyrrole
Número CAS:932-16-1
MF:C7H9NO
Megavatios:123.152461767197
MDL:MFCD00003089
CID:40305
PubChem ID:61240

2-Acetyl-1-methylpyrrole Propiedades químicas y físicas

Nombre e identificación

    • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
    • Methyl 1-methyl-2-pyrrolyl ketone
    • 2-Acetyl-1-methylpyrrole
    • 1-(1-methylpyrrol-2-yl)ethanone
    • N-Methyl-2-acetyl pyrrole
    • 1-(1-Methyl-1H-pyrrol-2-yl)ethanone (ACI)
    • Ketone, methyl 1-methylpyrrol-2-yl (6CI, 7CI, 8CI)
    • 1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one
    • 1-Methyl-2-acetylpyrrole
    • 2-Acetyl-N-methylpyrrole
    • N-Methyl-2-acetylpyrrole
    • N-Methyl-2-pyrrolylethanone
    • N-Methyl-5-acetylpyrrole
    • NSC 87239
    • MDL: MFCD00003089
    • Renchi: 1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3
    • Clave inchi: NZFLWVDXYUGFAV-UHFFFAOYSA-N
    • Sonrisas: O=C(C)C1N(C)C=CC=1
    • Brn: 111887

Atributos calculados

  • Calidad precisa: 123.06800
  • Masa isotópica única: 123.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 122
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 2
  • Superficie del Polo topológico: 22A^2
  • Carga superficial: 0
  • Xlogp3: 0.7

Propiedades experimentales

  • Color / forma: Colorless oily liquid
  • Denso: 1.04 g/mL at 25 °C(lit.)
  • Punto de ebullición: 202°C(lit.)
  • Punto de inflamación: Fahrenheit: 154.4 ° f < br / > Celsius: 68 ° C < br / >
  • índice de refracción: n20/D 1.542(lit.)
  • PSA: 22.00000
  • Logp: 1.22770
  • Disolución: Soluble in ethanol and aniline
  • Presión de vapor: 0.3±0.4 mmHg at 25°C
  • FEMA: 3184

2-Acetyl-1-methylpyrrole Información de Seguridad

  • Promover:warning
  • Palabra de señal:warning
  • Instrucciones de peligro: H227
  • Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S24/25
  • Nivel de peligro:IRRITANT
  • TSCA:Yes
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

2-Acetyl-1-methylpyrrole Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Acetyl-1-methylpyrrole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-156890-2.5g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
2.5g
$27.0 2023-07-10
Enamine
EN300-156890-100.0g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
100.0g
$152.0 2023-07-10
abcr
AB112092-500 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
500g
€576.60 2023-06-24
eNovation Chemicals LLC
D388561-25g
2-Acetyl-1-methylpyrrole
932-16-1 97%
25g
$235 2024-05-24
Enamine
EN300-156890-0.1g
1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
932-16-1 95%
0.1g
$19.0 2023-07-10
BAI LING WEI Technology Co., Ltd.
112025-25G
2-Acetyl-1-methylpyrrole, 98%
932-16-1 98%
25G
¥ 608 2022-04-26
BAI LING WEI Technology Co., Ltd.
112025-1G
2-Acetyl-1-methylpyrrole, 98%
932-16-1 98%
1G
¥ 60 2022-04-26
abcr
AB112092-10 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
10g
€87.80 2023-06-24
abcr
AB112092-25 g
2-Acetyl-1-methylpyrrole, 98%; .
932-16-1 98%
25g
€102.70 2023-06-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1014-5ML
2-Acetyl-1-methylpyrrole
932-16-1 >98.0%(GC)
5ml
¥90.00 2024-04-15

2-Acetyl-1-methylpyrrole Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Regioselective photoaddition of pyrroles and aliphatic carbonyl compounds. A new synthesis of 3(4)-substituted pyrroles
Jones, Guilford II; Gilow, Helmuth M.; Low, Julie, Journal of Organic Chemistry, 1979, 44(16), 2949-51

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  12 h, 45 °C
Referencia
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; Yadav, Suman; Reshi, Noor U. Din ; Dutta, Indranil; Kunnikuruvan, Sooraj; et al, ACS Catalysis, 2020, 10(19), 11385-11393

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triphosgene Solvents: Carbon tetrachloride ;  15 min, 0 °C; 15 - 30 min, 0 °C
1.2 0 °C; 1 h, 40 - 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt
Referencia
Vilsmeier-Haack preparation of 2-acylpyrroles using bis(trichloromethyl)carbonate and N,N-dimethylacylamines
Shi, X. J.; Su, W. K.; Shan, W. G., Journal of the Indian Chemical Society, 2005, 82(11), 1019-1021

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Cobalt chloride (CoCl2)
Referencia
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Benzonitrile
Referencia
Pyrrole studies. XXVII. Utilization of 1-methyl-2-pyrrolyllithium in the synthesis of 1-methyl-2-substituted pyrroles
Brittain, Judith M.; Jones, R. Alan; Arques, Jose Sepulveda; Saliente, Teresa Aznar, Synthetic Communications, 1982, 12(3), 231-48

Synthetic Routes 6

Condiciones de reacción
Referencia
Michael addition of [1H]pyrrole
Matoba, Katsuhide; Yamazaki, Takao, Chemical & Pharmaceutical Bulletin, 1982, 30(7), 2586-9

Synthetic Routes 7

Condiciones de reacción
Referencia
β-Acylpyrroles
, Federal Republic of Germany, , ,

Synthetic Routes 8

Condiciones de reacción
Referencia
Alkylation of 2-acetylpyrrole and 1-alkyl-2-acetylpyrroles under solid/liquid phase-transfer conditions
Gol'dberg, Yu.; Abele, E.; Shymanskaya, M., Synthetic Communications, 1991, 21(4), 557-62

Synthetic Routes 9

Condiciones de reacción
Referencia
Synthesis of acylpyrroles and their antiinflammatory and analgesic activities
Meng, Fanhao; Gao, Wenfang; Zhang, Shoufang, Shenyang Yaoke Daxue Xuebao, 1995, 12(3), 165-70

Synthetic Routes 10

Condiciones de reacción
Referencia
Formation of N-alkyl-2-acylpyrroles and aliphatic aldimines in model nonenzymic browning reactions
Rizzi, George P., Journal of Agricultural and Food Chemistry, 1974, 22(2), 279-82

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Zinc triflate Solvents: Nitromethane ;  4 h, rt
Referencia
Unexpectedly high activity of Zn(OTf)2.6H2O in catalytic Friedel-Crafts acylation reaction
He, Fei; Wu, Huayue; Chen, Jiuxi; Su, Weike, Synthetic Communications, 2008, 38(2), 255-264

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Dabco Solvents: Dimethylformamide ;  24 h, 92 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Oxidative coupling of enolates using memory of chirality: An original enantioselective synthesis of quaternary α-amino acid derivatives
Mambrini, Antonin; Gori, Didier; Guillot, Regis; Kouklovsky, Cyrille; Alezra, Valerie, Chemical Communications (Cambridge, 2018, 54(90), 12742-12745

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Ytterbium triflate Solvents: N-Butylpyridinium tetrafluoroborate ;  1.5 h, rt
Referencia
Ytterbium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation of 1-methylpyrrole in ionic liquid
Su, Weike; Wu, Chunlei; Su, Hao, Journal of Chemical Research, 2005, (1), 67-68

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Referencia
New method for the synthesis of 2-acetylfuran, 2-acetylthiophene, and 2-acetyl-N-methylpyrrole
Yan, Shenggang; Wang, Shihua, Huaxue Shiji, 1993, 15(4),

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Water ;  15 min, reflux
Referencia
Reactions of nitrilium salts with indole and pyrrole and their derivatives in the synthesis of imines, ketones and secondary amines
Giles, Robert G.; Heaney, Harry; Plater, M. John, Tetrahedron, 2015, 71(39), 7367-7385

Synthetic Routes 16

Condiciones de reacción
Referencia
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion
Wang, Nam-Chiang; Teo, Kang-Er; Anderson, Hugh J., Canadian Journal of Chemistry, 1977, 55(23), 4112-16

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  23 h, 90 - 92 °C; 90 °C → 21 °C
Referencia
Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate
Laurila, Michael L.; Magnus, Nicholas A.; Staszak, Michael A., Organic Process Research & Development, 2009, 13(6), 1199-1201

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Chloroform ;  0 °C; 156 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, 0 °C
Referencia
Photo-on-Demand Synthesis of Vilsmeier Reagents with Chloroform and Their Applications to One-Pot Organic Syntheses
Liang, Fengying; Eda, Kazuo ; Okazoe, Takashi; Wada, Akihiro; Mori, Nobuaki; et al, Journal of Organic Chemistry, 2021, 86(9), 6504-6517

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Benzene
Referencia
Desulfonylation reactions
Alonso, Diego A.; Najera, Carmen, Organic Reactions (Hoboken, 2008, 72, 367-656

Synthetic Routes 20

Condiciones de reacción
Referencia
Oxidative radical cyclization to pyrroles under reducing conditions. Reductive desulfonylation of α-sulfonylpyrroles with tri-n-butyltin hydride
Antonio, Yulia; De la Cruz, Maria Elizabeth; Galeazzi, Edvige; Guzman, Angel; Bray, Brian L.; et al, Canadian Journal of Chemistry, 1994, 72(1), 15-22

Synthetic Routes 21

Condiciones de reacción
Referencia
Preparation and photolysis of acyloins. Acylation of pyrroles and indole
Ryang, Hong-Son; Sakurai, Hiroshi, Journal of the Chemical Society, 1972, (2),

2-Acetyl-1-methylpyrrole Raw materials

2-Acetyl-1-methylpyrrole Preparation Products

2-Acetyl-1-methylpyrrole Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:932-16-1)2-Acetyl-1-methylpyrrole
Número de pedido:1659234
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:932-16-1)2-Acetyl-1-methylpyrrole
Número de pedido:sfd13148
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:36
Precio ($):discuss personally

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